molecular formula C9H8N2O2 B11912087 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11912087
M. Wt: 176.17 g/mol
InChI Key: ZRPIBVVYIJSZOZ-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a methoxy group at the 5-position and a formyl group at the 3-position of the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu-catalyzed synthesis, which employs ethyl tertiary amines as carbon sources . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper iodide, with the reaction being conducted under an air atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the methoxy and formyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-2-3-8-10-5-7(6-12)11(8)9/h2-6H,1H3

InChI Key

ZRPIBVVYIJSZOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)C=O

Origin of Product

United States

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